Cas no 2171769-42-7 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a carboxylic acid group and a hydroxyl-functionalized side chain, offering versatility in solid-phase peptide coupling strategies. The Fmoc group ensures orthogonal deprotection compatibility under mild basic conditions, while the tertiary alcohol moiety provides potential for further functionalization. This compound is particularly valuable for introducing branched or hydrophilic motifs into peptide sequences, enhancing solubility or enabling post-synthetic modifications. The molecular design balances reactivity with stability, making it suitable for automated synthesizer protocols. Its purity and defined stereochemistry are critical for reproducible results in complex peptide assembly.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid structure
2171769-42-7 structure
Product name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid
CAS No:2171769-42-7
MF:C25H30N2O6
MW:454.515507221222
CID:6019071
PubChem ID:165535303

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid
    • EN300-1520695
    • 2171769-42-7
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxy-2-methylbutan-2-yl)carbamoyl]butanoic acid
    • Inchi: 1S/C25H30N2O6/c1-25(2,13-14-28)27-23(31)21(11-12-22(29)30)26-24(32)33-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-21,28H,11-15H2,1-2H3,(H,26,32)(H,27,31)(H,29,30)
    • InChI Key: JRCATUVKYPNUCE-UHFFFAOYSA-N
    • SMILES: O(C(NC(CCC(=O)O)C(NC(C)(C)CCO)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 454.21038668g/mol
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 125Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1520695-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxy-2-methylbutan-2-yl)carbamoyl]butanoic acid
2171769-42-7
5g
$9769.0 2023-06-05
Enamine
EN300-1520695-10.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxy-2-methylbutan-2-yl)carbamoyl]butanoic acid
2171769-42-7
10g
$14487.0 2023-06-05
Enamine
EN300-1520695-100mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxy-2-methylbutan-2-yl)carbamoyl]butanoic acid
2171769-42-7
100mg
$2963.0 2023-09-26
Enamine
EN300-1520695-0.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxy-2-methylbutan-2-yl)carbamoyl]butanoic acid
2171769-42-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1520695-50mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxy-2-methylbutan-2-yl)carbamoyl]butanoic acid
2171769-42-7
50mg
$2829.0 2023-09-26
Enamine
EN300-1520695-500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxy-2-methylbutan-2-yl)carbamoyl]butanoic acid
2171769-42-7
500mg
$3233.0 2023-09-26
Enamine
EN300-1520695-5000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxy-2-methylbutan-2-yl)carbamoyl]butanoic acid
2171769-42-7
5000mg
$9769.0 2023-09-26
Enamine
EN300-1520695-0.1g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxy-2-methylbutan-2-yl)carbamoyl]butanoic acid
2171769-42-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1520695-250mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxy-2-methylbutan-2-yl)carbamoyl]butanoic acid
2171769-42-7
250mg
$3099.0 2023-09-26
Enamine
EN300-1520695-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxy-2-methylbutan-2-yl)carbamoyl]butanoic acid
2171769-42-7
0.05g
$2829.0 2023-06-05

Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid

Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid (CAS No. 2171769-42-7)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid (CAS No. 2171769-42-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, plays a crucial role in the synthesis and modification of peptides and proteins. Its unique structure and properties make it an essential reagent in various biochemical and pharmaceutical applications.

The Fmoc group, which is a common protecting group in peptide synthesis, is attached to the amino group of the compound. This protecting group is widely used due to its ease of removal under mild conditions, making it highly suitable for sequential peptide synthesis. The presence of the 4-hydroxy-2-methylbutan-2-yl moiety adds additional complexity and functionality to the molecule, enhancing its potential for use in drug development and other advanced applications.

Recent research has highlighted the importance of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid in the development of novel therapeutic agents. Studies have shown that this compound can be effectively used as a building block for the synthesis of peptides with enhanced stability and bioavailability. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit improved pharmacokinetic properties, making them promising candidates for the treatment of various diseases.

The Fmoc protecting group is particularly advantageous in solid-phase peptide synthesis (SPPS), where it helps to prevent unwanted side reactions and ensures high yields of the desired product. The 4-hydroxy-2-methylbutan-2-yl substituent, on the other hand, can be tailored to introduce specific functionalities that enhance the biological activity of the final peptide or protein product. This versatility makes 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid an invaluable tool in the hands of medicinal chemists and pharmaceutical researchers.

In addition to its role in peptide synthesis, this compound has also been explored for its potential in other areas of chemical biology. For example, it has been used as a scaffold for the development of small molecule inhibitors targeting specific enzymes or receptors. A recent study published in Bioorganic & Medicinal Chemistry Letters reported the successful design and synthesis of inhibitors based on this compound, which showed potent activity against a key enzyme involved in cancer progression.

The structural complexity and functional diversity of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid make it an ideal candidate for further investigation and optimization. Ongoing research is focused on enhancing its stability, solubility, and bioavailability through chemical modifications and formulation strategies. These efforts are expected to lead to the development of more effective therapeutic agents with improved safety profiles.

In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-hydroxy-2-methylbutan-2-yl)carbamoylbutanoic acid (CAS No. 2171769-42-7) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique properties make it an essential reagent for peptide synthesis and a valuable scaffold for the development of novel therapeutic agents. As research in this area continues to advance, we can expect to see more innovative applications of this compound in the future.

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